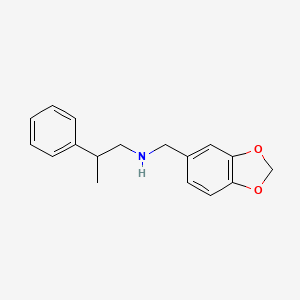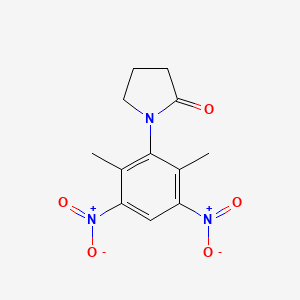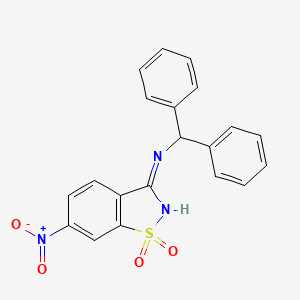![molecular formula C18H15Br2ClN2O B12478574 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one](/img/structure/B12478574.png)
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one is a complex organic compound featuring a pyrazole ring substituted with bromophenyl groups and a chloropropanone moiety
準備方法
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone precursor, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl groups.
Chloropropanone addition: Finally, the chloropropanone moiety is introduced through a nucleophilic substitution reaction using 3-chloropropanone and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids.
科学的研究の応用
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
類似化合物との比較
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features bromophenyl groups but has an isoxazole ring instead of a pyrazole ring.
1,3,5-Tris(4-bromophenyl)benzene: This compound contains three bromophenyl groups attached to a benzene ring, differing in its core structure.
The uniqueness of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one lies in its combination of a pyrazole ring with bromophenyl and chloropropanone moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H15Br2ClN2O |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-chloropropan-1-one |
InChI |
InChI=1S/C18H15Br2ClN2O/c19-14-5-1-12(2-6-14)16-11-17(13-3-7-15(20)8-4-13)23(22-16)18(24)9-10-21/h1-8,17H,9-11H2 |
InChIキー |
DAILWPXTTLCYIE-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCl)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B12478521.png)
![2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B12478524.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)
![4-(5-bromo-2-hydroxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12478539.png)
![2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12478552.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12478560.png)
![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478567.png)
